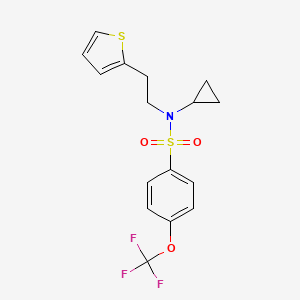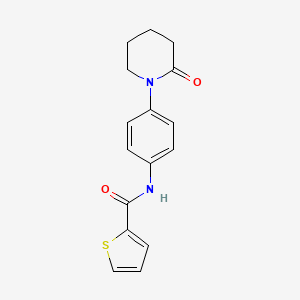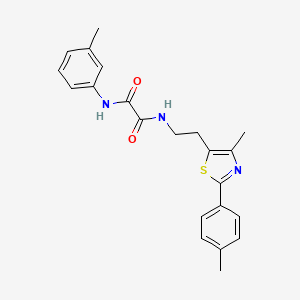
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring in this compound is substituted with a methyl group and a p-tolyl group . The compound also contains an oxalamide group, which is a type of amide.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring and the oxalamide group. The presence of these functional groups would likely influence the compound’s reactivity and properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which includes similar thiazole compounds, revealed their potential as potent anti-tumor agents. This study emphasized the importance of the structural properties of such compounds in their biological activity (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Antifungal Activity
- Research involving derivatives of thiazoles, similar to the compound , has shown significant antimicrobial and antifungal properties. This underscores the potential of these compounds in developing new treatments for various infections (Abdelhamid et al., 2019).
Role in Thiazole Biosynthesis
- The role of thiazole compounds in biosynthetic pathways was elucidated in a study focusing on the structure of THI1 from Arabidopsis thaliana, a key enzyme in thiazole biosynthesis. This highlights the biological significance of thiazole derivatives in various organisms (Godoi et al., 2006).
Potential in Cancer Treatment
- Thiazole derivatives have shown promise in the treatment of cancer, as indicated by their efficacy against hepatocellular carcinoma cell lines. This suggests that compounds like N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide could be potential candidates for anticancer drugs (Gomha et al., 2016).
Spectral and Structural Analysis
- Spectral and structural analysis of thiazole derivatives, similar to the compound , has been conducted to understand their chemical properties and potential applications in various fields, including medicine and materials science (Abdel‐Rhman, Hassanian, & El-asmy, 2012).
Antiproliferative Properties
- Studies have demonstrated the antiproliferative properties of thiazole compounds against breast cancer cells, suggesting the potential use of these compounds in cancer therapy (Sonar et al., 2020).
Catalysis in Aqueous Media
- Research on substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, which include thiazole derivatives, indicates their utility in catalysis under green chemistry conditions. This highlights the versatility of these compounds in chemical reactions (Bumagin et al., 2018).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .
Propiedades
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-7-9-17(10-8-14)22-24-16(3)19(28-22)11-12-23-20(26)21(27)25-18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWIEHKGPJGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 4,4'-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate](/img/structure/B2408580.png)
![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2408586.png)
![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)

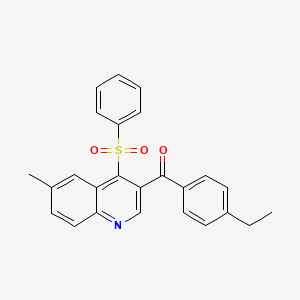
![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/no-structure.png)

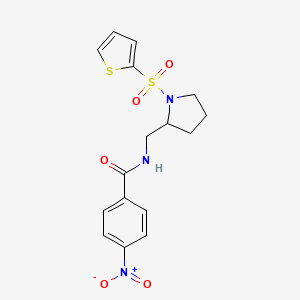
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)
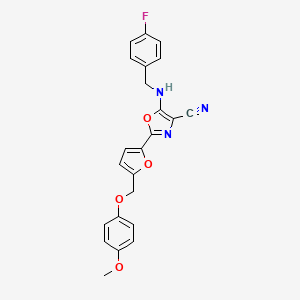
![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)
